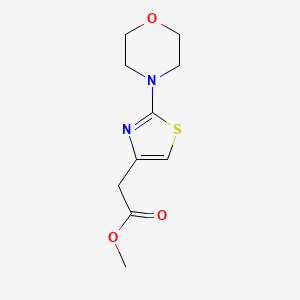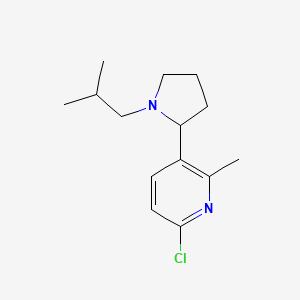
6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine is a chemical compound with the molecular formula C14H21ClN2 and a molecular weight of 252.78 g/mol . This compound is characterized by the presence of a chloro group at the 6th position, an isobutyl group attached to a pyrrolidine ring at the 3rd position, and a methyl group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Substitution Reactions: The chloro and methyl groups are introduced through substitution reactions on the pyridine ring. This can be achieved using reagents such as thionyl chloride for chlorination and methyl iodide for methylation.
Coupling Reactions: The isobutyl group is attached to the pyrrolidine ring through a coupling reaction, often using a Grignard reagent or an organolithium reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the reduced pyridine derivative.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(1-methylpyrrolidin-2-yl)-2-methylpyridine
- 6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine
- 6-Chloro-3-(1-propylpyrrolidin-2-yl)-2-methylpyridine
Uniqueness
6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C14H21ClN2 |
|---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C14H21ClN2/c1-10(2)9-17-8-4-5-13(17)12-6-7-14(15)16-11(12)3/h6-7,10,13H,4-5,8-9H2,1-3H3 |
InChI Key |
PXAMAPUTXROFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2CCCN2CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


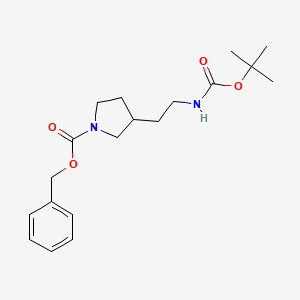

![methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate](/img/structure/B11818654.png)
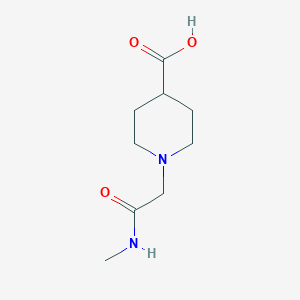

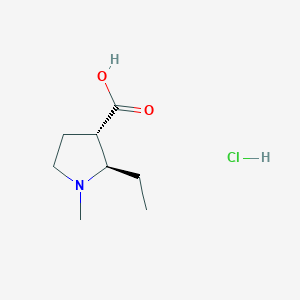
![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)
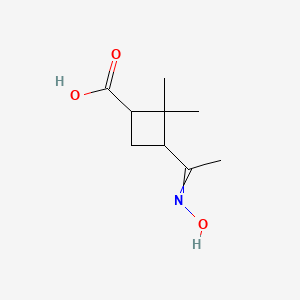


![1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde](/img/structure/B11818715.png)
